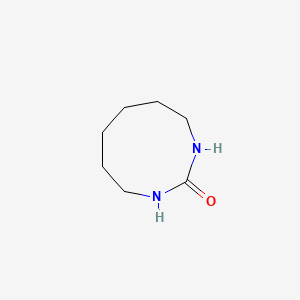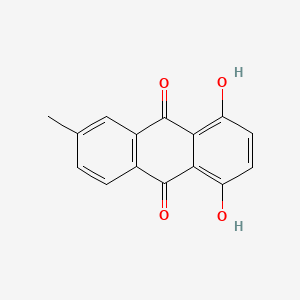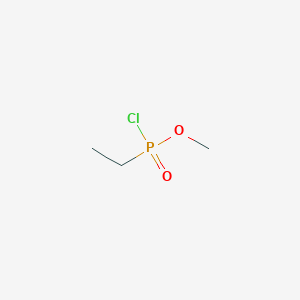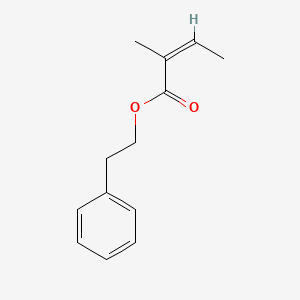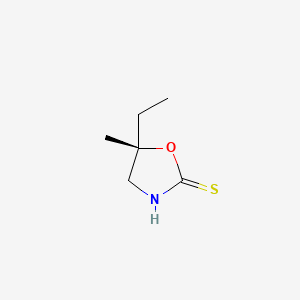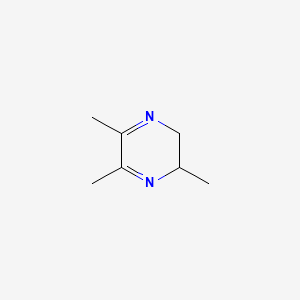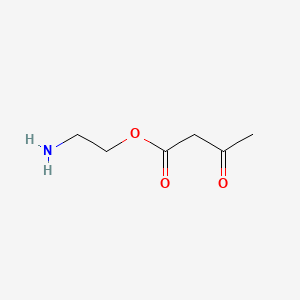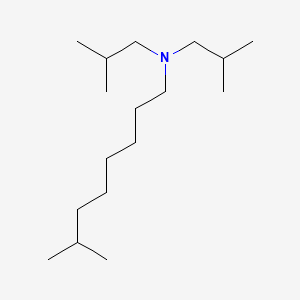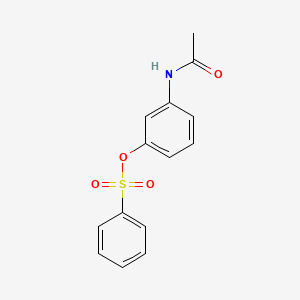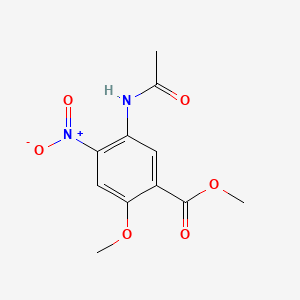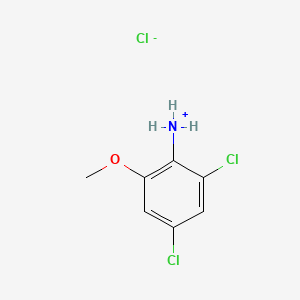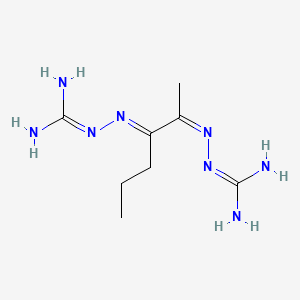
Mpgbg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylpropylglyoxal bis(guanylhydrazone) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its inhibitory effects on certain biological processes, making it a valuable tool in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylpropylglyoxal bis(guanylhydrazone) typically involves the reaction of methylglyoxal with guanylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including pH and temperature, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of methylpropylglyoxal bis(guanylhydrazone) involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. Purification processes such as crystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methylpropylglyoxal bis(guanylhydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize methylpropylglyoxal bis(guanylhydrazone). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions involving reagents like sodium hydroxide and alkyl halides are common. These reactions are often performed in polar solvents to enhance the reactivity of the nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylpropylglyoxal bis(guanylhydrazone) can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methylpropylglyoxal bis(guanylhydrazone) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is studied for its inhibitory effects on certain enzymes and biological pathways, making it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular processes.
Industry: Methylpropylglyoxal bis(guanylhydrazone) is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which methylpropylglyoxal bis(guanylhydrazone) exerts its effects involves the inhibition of key enzymes and pathways. One of the primary targets is S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis. By inhibiting this enzyme, the compound disrupts the production of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer research, where the inhibition of polyamine biosynthesis can lead to reduced tumor growth.
Comparison with Similar Compounds
Methylpropylglyoxal bis(guanylhydrazone) is part of a family of bis(guanylhydrazones) compounds, which include:
Methylglyoxal bis(guanylhydrazone): Known for its similar inhibitory effects on polyamine biosynthesis.
Ethylmethylglyoxal bis(guanylhydrazone): Exhibits higher inhibitory potency due to the presence of additional alkyl groups.
Dimethylglyoxal bis(guanylhydrazone): Another variant with distinct chemical properties and biological activities.
The uniqueness of methylpropylglyoxal bis(guanylhydrazone) lies in its specific structure, which allows for targeted inhibition of certain enzymes and pathways, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
121563-99-3 |
|---|---|
Molecular Formula |
C8H18N8 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-[(E)-[(2Z)-2-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C8H18N8/c1-3-4-6(14-16-8(11)12)5(2)13-15-7(9)10/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+ |
InChI Key |
DTHGHSZSDYEJHS-FUJGBLOQSA-N |
Isomeric SMILES |
CCC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/C |
Canonical SMILES |
CCCC(=NN=C(N)N)C(=NN=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



